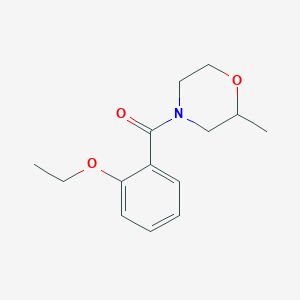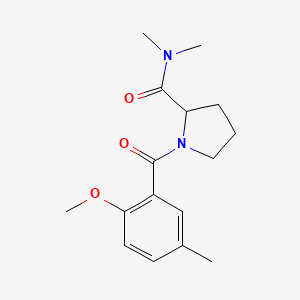
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as MMBC, is a synthetic designer drug that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MMBC has been reported to have high potency and a long duration of action.
Mecanismo De Acción
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their extracellular concentrations. This results in a stimulant effect on the central nervous system. 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide also has an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The physiological effects of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide include increased heart rate, blood pressure, and body temperature. It also causes euphoria, increased alertness, and a sense of well-being. 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has been reported to have a long duration of action, with effects lasting up to 8 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is its high potency, which allows for the use of smaller amounts of the substance. This can be beneficial in reducing costs and minimizing the risks associated with handling psychoactive substances. However, the use of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide in lab experiments is limited by its status as a designer drug, which may restrict its availability and legality in certain jurisdictions.
Direcciones Futuras
There are several future directions for the study of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide. One area of interest is its potential use in the treatment of dopamine-related diseases such as Parkinson's disease and schizophrenia. Another area of interest is its potential use in the study of depression and anxiety disorders. Additionally, further research is needed to understand the long-term effects of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide use and its potential for addiction.
Métodos De Síntesis
The synthesis of 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of 2-methoxy-5-methylbenzoyl chloride with N,N-dimethylpyrrolidine-2-carboxamide in the presence of a base. The resulting product is purified by recrystallization to obtain a white crystalline powder. The purity of the synthesized 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has been studied for its potential use in neuroscience research. It has been reported to act as a dopamine transporter inhibitor, which could be useful in the study of dopamine-related diseases such as Parkinson's disease and schizophrenia. 1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to have an affinity for the serotonin transporter, which could be useful in the study of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylbenzoyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-7-8-14(21-4)12(10-11)15(19)18-9-5-6-13(18)16(20)17(2)3/h7-8,10,13H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIPYWVTLRZLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)N2CCCC2C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2-phenylpyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7492429.png)

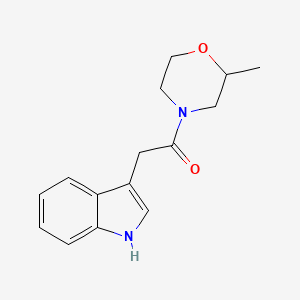
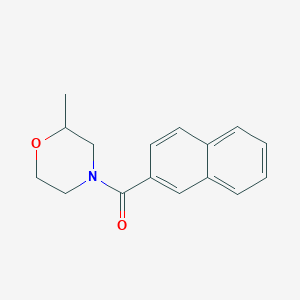
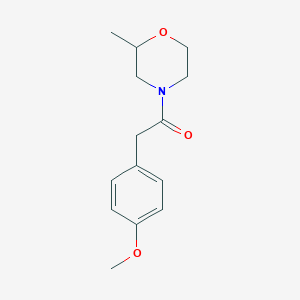
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)
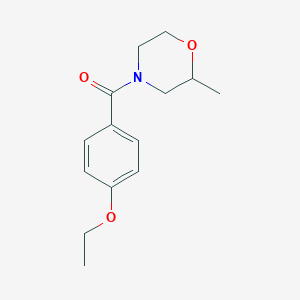

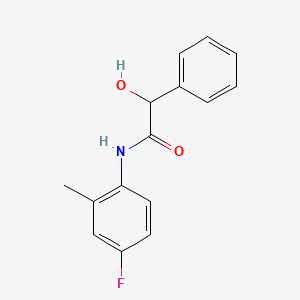
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
